N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide
Description
This compound features a naphthalene core substituted with a hydroxyl group, a benzothiazole-thioether moiety, and a naphthalene-2-sulfonamide group. The benzothiazole group may enhance binding to biological targets through π-π stacking, while the sulfonamide moiety contributes to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3S3/c30-26-21-10-4-3-9-20(21)23(16-25(26)34-27-28-22-11-5-6-12-24(22)33-27)29-35(31,32)19-14-13-17-7-1-2-8-18(17)15-19/h1-16,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSLXJVQDWNPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C4=CC=CC=C43)O)SC5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by its coupling with a naphthalene derivative under controlled conditions. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for diverse modifications that can lead to new compounds with varied properties.
Biology
This compound is being investigated for its potential as a biochemical probe or inhibitor. The benzothiazole moiety may interact with specific enzymes or receptors, modulating their activity and providing insights into biological pathways.
Medicine
Research is ongoing into the therapeutic potential of this compound for treating various diseases. Its ability to interact with biological targets suggests it could play a role in drug development, particularly in targeting specific diseases at the molecular level.
Industry
In industrial applications, this compound is utilized in developing advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.
Similar Compounds
| Compound Type | Description |
|---|---|
| Naphthalene-2-sulfonamide derivatives | Related compounds that share structural similarities but may differ in functional groups or properties. |
| Benzothiazole derivatives | Compounds that contain the benzothiazole moiety but may lack the naphthalene structure or other functionalities present in this compound. |
Uniqueness
The dual functional groups of this compound provide a versatile platform for chemical modifications and interactions with biological targets, setting it apart from similar compounds.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The naphthalene structure can facilitate binding to hydrophobic pockets within proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Screening Data
Two closely related compounds (Table 1) share the naphthalene-sulfonamide scaffold but differ in substituents:
Key Observations:
- Substituent Effects : The target compound replaces the 4-chlorobenzene group in 5591-0229 with a naphthalene-2-sulfonamide, increasing hydrophobicity and molecular weight (~8.6% higher than 5591-0229). This may enhance membrane permeability but reduce aqueous solubility .
- Bioactivity : Analogues like 5591-0229 with halogen substituents (e.g., Cl) often exhibit improved target affinity due to electron-withdrawing effects, whereas naphthalene derivatives (e.g., the target) may prioritize bulkier interactions with proteins .
Functional Comparisons
- Antimicrobial Activity: Naphthalene derivatives, such as those reported in Acta Crystallographica (), show broad-spectrum antimicrobial activity.
- Assay Interference : Compounds like N-(3-((1H-1,2,4-triazol-3-yl)thio)-4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide (6b, ) highlight the risk of thiol-mediated redox interference in biochemical assays. The target’s benzothiazole-thioether group may reduce such promiscuity compared to triazole-containing analogues .
Research Implications
The target compound’s structural uniqueness lies in its dual naphthalene and benzothiazole motifs, which may synergize for binding to hydrophobic enzyme pockets (e.g., Nrf2 or antimicrobial targets). However, its higher molecular weight compared to 3461-0312 and 5591-0229 could limit bioavailability, necessitating formulation optimization .
Q & A
Q. What are the established synthetic routes for N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide, and what reagents/conditions are critical?
The synthesis typically involves multi-step procedures, including:
- Sulfonamide coupling : Reacting naphthalene sulfonyl chloride derivatives with amine-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether formation : Introducing the benzothiazole sulfanyl group via nucleophilic substitution, often using thiol-containing benzothiazole derivatives and halogenated intermediates in polar aprotic solvents .
- Purification : Column chromatography or crystallization (e.g., methanol/water mixtures) to isolate the final product . Critical reagents include propargyl bromide for alkyne intermediates and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm connectivity of the benzothiazole, naphthalene, and sulfonamide groups. Aromatic proton signals (δ 7.0–8.5 ppm) and sulfonamide NH (~δ 10 ppm) are key markers .
- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the hydroxyl and sulfonamide groups, which stabilize the structure .
- HPLC : Monitors reaction progress and purity using reversed-phase columns (C18) with UV detection .
Q. What reactivity patterns are expected due to the compound’s functional groups?
- Sulfonamide group : Participates in hydrogen bonding and may undergo alkylation or acylation under basic conditions .
- Benzothiazole sulfanyl group : Prone to oxidation (e.g., forming sulfoxides) or displacement reactions with nucleophiles .
- Naphthalene hydroxyl group : Can be derivatized via esterification or etherification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., acetonitrile vs. DMF), and stoichiometry to identify optimal parameters .
- Catalysis : Explore palladium-catalyzed cross-coupling for benzothiazole-thioether formation .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real-time .
Q. How can contradictions in purity vs. bioactivity data be resolved?
- Analytical triangulation : Combine HPLC (purity), mass spectrometry (identity), and biological assays (e.g., enzyme inhibition) to correlate structure-activity relationships .
- Crystallographic analysis : Identify polymorphs or solvates that may alter bioavailability .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., oxidized sulfanyl groups) that may antagonize activity .
Q. What computational methods aid in predicting the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Models electronic properties of the sulfonamide and benzothiazole groups to predict binding affinities .
- Molecular docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes over time .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Substituent variation : Replace the hydroxyl group with methoxy or fluorine to evaluate steric/electronic effects on activity .
- Bioisosteric replacement : Substitute benzothiazole with benzoxazole to assess impact on target selectivity .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide’s sulfonyl group) for binding using comparative SAR .
Q. What mechanistic insights exist for its biological activity?
- Enzyme inhibition : The sulfonamide group may inhibit metalloenzymes (e.g., carbonic anhydrase) by coordinating to active-site zinc ions .
- Kinetic assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) and mode of action (competitive vs. non-competitive) .
- Crystallography : Resolve co-crystal structures with target proteins to visualize binding motifs .
Methodological Notes
- Data contradiction resolution : When bioactivity conflicts with purity, prioritize orthogonal analytical methods (e.g., NMR + X-ray) to confirm structural integrity .
- Scale-up challenges : Optimize solvent systems (e.g., switch from DMF to THF/water) to reduce costs and environmental impact .
- Ethical considerations : Adhere to green chemistry principles (e.g., replace halogenated solvents with cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
